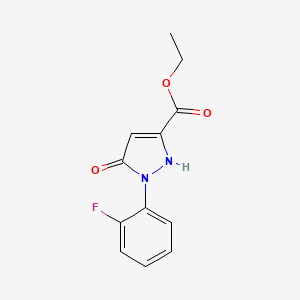

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC15878513

Molecular Formula: C12H11FN2O3

Molecular Weight: 250.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11FN2O3 |

|---|---|

| Molecular Weight | 250.23 g/mol |

| IUPAC Name | ethyl 2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carboxylate |

| Standard InChI | InChI=1S/C12H11FN2O3/c1-2-18-12(17)9-7-11(16)15(14-9)10-6-4-3-5-8(10)13/h3-7,14H,2H2,1H3 |

| Standard InChI Key | NKCYZCCFQKMYBL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s IUPAC name, ethyl 2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carboxylate, reflects its substitution pattern: a 2-fluorophenyl group at N-1, a ketone at C-3, and an ethyl ester at C-5. Its canonical SMILES string, CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2F, confirms the planar pyrazole ring fused to a fluorinated benzene moiety. X-ray crystallography of analogous pyrazoles reveals dihedral angles between aromatic rings of ~77°, suggesting moderate conjugation between the pyrazole and phenyl groups .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁FN₂O₃ | |

| Molecular Weight | 250.23 g/mol | |

| Melting Point | Not reported | — |

| Solubility | Likely polar aprotic solvents | |

| Storage Conditions | 2–8°C | |

| CAS Registry Number | 1034303-23-5 |

The absence of melting point data underscores the need for further characterization. Computational models predict logP values of ~2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. A common pathway (Fig. 1) proceeds via:

-

Formation of the pyrazole ring: Reaction of 2-fluorophenylhydrazine with diethyl oxalate under basic conditions yields the intermediate ethyl 5-hydroxy-1H-pyrazole-3-carboxylate .

-

Functionalization: Subsequent alkylation or acylation introduces the 2-fluorophenyl group at N-1.

Optimization efforts focus on solvent selection (e.g., ethanol or acetic acid) and catalysts (e.g., sodium ethoxide) to improve yields, which currently range from 60–96% for analogous pyrazoles .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole ring formation | Diethyl oxalate, NaOEt, ethanol, reflux | 75 | |

| N-1 substitution | 2-Fluorophenyl bromide, K₂CO₃, DMF | 68 |

Biological and Pharmacological Profile

Anti-Inflammatory Activity

Pyrazole derivatives demonstrate COX-2 inhibition and reduced prostaglandin synthesis. In carrageenan-induced rat paw edema models, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (a structural analog) showed 58% edema reduction at 50 mg/kg, comparable to indomethacin . While direct data for the 2-fluorophenyl variant are lacking, fluorine’s electron-withdrawing effects may enhance receptor binding affinity.

Comparative Analysis with Related Pyrazole Derivatives

Structural Analogues

-

Ethyl 5-amino-1-(4-methylphenylsulfonyl)-1H-pyrazole-4-carboxylate: Lacks the 2-fluorophenyl group but shows similar hydrogen-bonding patterns and π–π stacking .

-

Triazolo[4,3-b]tetrazines: Exhibit enhanced antibacterial activity (MIC: 2 µg/mL) due to fused heterocyclic systems .

Fluorine substitution improves metabolic stability but may reduce aqueous solubility compared to non-fluorinated analogs .

Future Research Directions

-

Pharmacokinetic Studies: Assess oral bioavailability and half-life in mammalian models.

-

Target Identification: Screen against kinase or protease libraries to identify molecular targets.

-

SAR Optimization: Synthesize analogs with varied substituents (e.g., Cl, CF₃) at the phenyl ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume